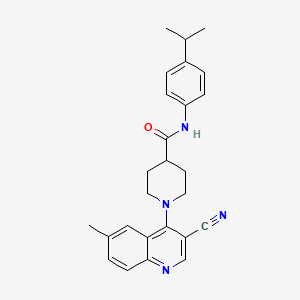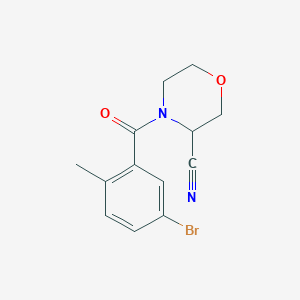![molecular formula C9H16ClNO2 B2803794 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide CAS No. 1489573-20-7](/img/structure/B2803794.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is an organic compound with the chemical formula C9H16ClNO2 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide consists of a cyclohexane ring with a hydroxyl group and a side chain containing a chloroacetamide group . The molecular weight of the compound is 205.68 g/mol .Physical And Chemical Properties Analysis
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a white crystalline solid with a specific irritating odor . It is highly soluble in water and other polar solvents, and can stably exist in air .Scientific Research Applications
Antiviral Activity
2-Chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide has demonstrated antiviral potential. Researchers have investigated its efficacy against specific viruses, including influenza and herpes simplex virus (HSV). By inhibiting viral replication or entry, this compound could serve as a valuable candidate for antiviral drug development .
Anti-Inflammatory Properties
The hydroxycyclohexyl moiety in this compound suggests anti-inflammatory activity. It may modulate immune responses by affecting cytokine production or inhibiting inflammatory pathways. Investigating its impact on inflammatory diseases (such as rheumatoid arthritis or inflammatory bowel disease) is crucial .
Analgesic Effects
Given its structural resemblance to acetaminophen (paracetamol), 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide might possess analgesic properties. Researchers could explore its potential as a pain-relieving agent, especially in cases where traditional analgesics are contraindicated .
Cancer Research
The compound’s unique structure warrants investigation in oncology. Researchers could explore its effects on cancer cell lines, tumor growth, and apoptosis pathways. Preliminary studies suggest that it might interfere with cancer cell metabolism or signaling pathways .
Neuroprotective Potential
Considering the hydroxycyclohexyl group’s potential neuroprotective properties, 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide could be relevant in neurodegenerative disease research. It may modulate oxidative stress, inflammation, or neuronal survival pathways .
Metabolic Disorders
The compound’s acetamide moiety hints at metabolic implications. Researchers could explore its effects on glucose metabolism, lipid homeostasis, or insulin sensitivity. Investigating its role in diabetes or obesity-related pathways is essential .
These applications highlight the versatility of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, making it an intriguing subject for further scientific exploration. If you need more information or additional applications, feel free to ask
Safety and Hazards
While handling 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, appropriate protective equipment such as chemical-resistant gloves, safety goggles, and a face mask should be worn . It should be stored and transported under suitable conditions, and reactions with other chemicals or flammable substances should be avoided . In case of accidental ingestion or contact, immediate medical assistance should be sought .
properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQTWGAJEWJWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)
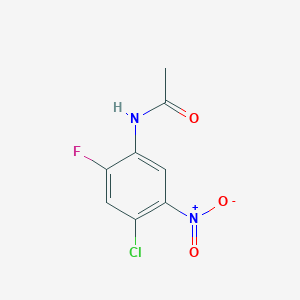
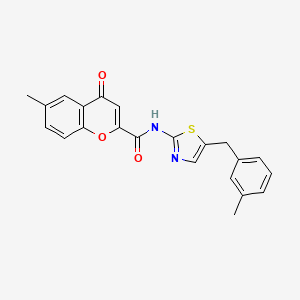



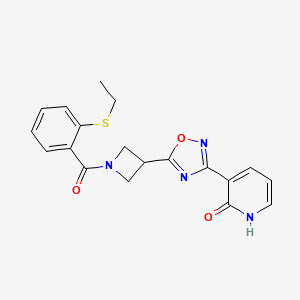
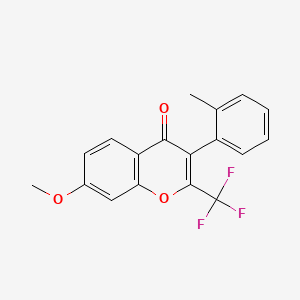
![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)
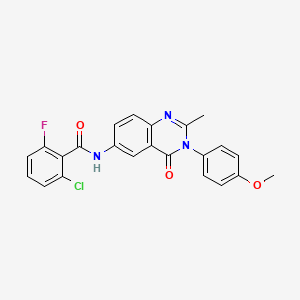

![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
